Cas no 944780-22-7 (6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine)
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine
- 6-Chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine
- 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine
-
- MDL: MFCD11120206
- 인치: 1S/C10H9ClN4/c11-9-4-5-10(15-14-9)13-7-8-3-1-2-6-12-8/h1-6H,7H2,(H,13,15)
- InChIKey: XNRLHNFMMGHBAM-UHFFFAOYSA-N
- 미소: ClC1=CC=C(N=N1)NCC1C=CC=CN=1
계산된 속성
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 3
- 복잡도: 190
- 소수점 매개변수 계산 참조값(XlogP): 1.6
- 토폴로지 분자 극성 표면적: 50.7
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | C277176-100mg |
6-chloro-n-(pyridin-2-ylmethyl)pyridazin-3-amine |
944780-22-7 | 100mg |
$ 50.00 | 2022-03-28 | ||
| TRC | C277176-500mg |
6-chloro-n-(pyridin-2-ylmethyl)pyridazin-3-amine |
944780-22-7 | 500mg |
$ 185.00 | 2022-03-28 | ||
| TRC | C277176-1g |
6-chloro-n-(pyridin-2-ylmethyl)pyridazin-3-amine |
944780-22-7 | 1g |
$ 275.00 | 2022-03-28 | ||
| Enamine | EN300-236513-0.05g |
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine |
944780-22-7 | 95% | 0.05g |
$348.0 | 2024-06-19 | |
| Enamine | EN300-236513-0.1g |
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine |
944780-22-7 | 95% | 0.1g |
$364.0 | 2024-06-19 | |
| Enamine | EN300-236513-0.25g |
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine |
944780-22-7 | 95% | 0.25g |
$381.0 | 2024-06-19 | |
| Enamine | EN300-236513-0.5g |
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine |
944780-22-7 | 95% | 0.5g |
$397.0 | 2024-06-19 | |
| Enamine | EN300-236513-1.0g |
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine |
944780-22-7 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
| Enamine | EN300-236513-2.5g |
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine |
944780-22-7 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
| Enamine | EN300-236513-5.0g |
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine |
944780-22-7 | 95% | 5.0g |
$1199.0 | 2024-06-19 |
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine 공급 업체
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine 관련 문헌
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine에 대한 추가 정보
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine: A Promising Scaffold in Medicinal Chemistry
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine, with the CAS number 944780-22-7, represents a novel class of heterocyclic compounds that have garnered significant attention in recent years. This molecule belongs to the broader family of pyridazinyl derivatives, which are characterized by their unique six-membered ring structure containing two nitrogen atoms. The pyridazin-3-amine core is a well-established pharmacophore in drug discovery, known for its ability to modulate various biological targets such as ion channels, kinases, and G protein-coupled receptors. The introduction of a chloro substituent at the 6-position and a pyridin-2-ylmethyl group at the nitrogen atom significantly enhances the molecule's chemical versatility and biological activity.
Recent studies have highlighted the potential of 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine as a scaffold for developing therapeutics targeting neurodegenerative disorders. In a 2023 study published in Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent inhibitory activity against tau protein aggregation, a key pathological feature of Alzheimer's disease. The pyridin-2-ylmethyl substituent was found to enhance the molecule's ability to penetrate the blood-brain barrier, a critical factor in the treatment of central nervous system (CNS) disorders. This finding underscores the importance of pyridazin-3-amine scaffolds in the design of CNS-active agents.
The pyridazin-3-amine core is also being explored for its potential in modulating kinase pathways associated with cancer. A 2024 preclinical study in Cancer Research reported that 6-chloro-N-[(pyridin-2-yl)m,ethyl]pyridazin-3-amine exhibits selective inhibition of ALK (Anaplastic Lymphoma Kinase) and ROS1 kinases, which are frequently mutated in non-small cell lung cancer (NSCLC). The chloro substituent at the 6-position was shown to improve the compound's metabolic stability, a critical parameter for drug development. This highlights the role of pyridazin-3-amine derivatives in the design of targeted therapies for oncology.
From a synthetic perspective, the pyridin-2-ylmethyl group in 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine is a key feature that enables the molecule to engage in hydrogen bonding interactions with biological targets. A 2023 study in Organic & Biomolecular Chemistry described the synthesis of this compound via a one-pot Ugi reaction, which allows for the efficient construction of pyridazin-3-amine derivatives with diverse substituents. The pyridin-2-ylmethyl group was found to be crucial for the molecule's ability to bind to ATP-binding cassette (ABC) transporters, which are involved in drug efflux and resistance mechanisms.
The pyridazin-3-amine scaffold also shows promise in the development of anti-inflammatory agents. A 2024 study in Medicinal Chemistry Research demonstrated that 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine inhibits the activation of NF-κB (Nuclear Factor kappa B), a key transcription factor in inflammatory responses. The chloro substituent at the 6-position was shown to enhance the molecule's ability to modulate pro-inflammatory cytokine production, making it a potential candidate for the treatment of autoimmune disorders and chronic inflammation.
In the context of drug discovery, the pyridazin-3-amine core is being explored for its ability to modulate ion channels involved in neurological disorders. A 2023 study in Neuropharmacology reported that 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine selectively inhibits Nav1.7 sodium channels, which are implicated in pain signaling. The pyridin-2-ylmethyl group was found to be essential for the molecule's ability to bind to the channel's voltage-sensing domain, highlighting the importance of pyridazin-3-amine derivatives in the design of analgesic agents.
The pyridazin-3-amine scaffold is also being investigated for its potential in the development of antimicrobial agents. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria. The chloro substituent at the 6-position was shown to enhance the molecule's ability to disrupt bacterial cell membranes, a critical mechanism for antimicrobial activity.
From a pharmaceutical perspective, the pyridazin-3-amine core is being optimized for improved drug-like properties. A 2023 study in Drug Discovery Today reported that 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine exhibits favorable lipophilicity, metabolic stability, and solubility, which are essential for the development of orally bioavailable therapeutics. The pyridin-2-ylmethyl group was found to play a key role in enhancing the molecule's cell permeability, a critical parameter for drug delivery.
Overall, 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine represents a versatile scaffold with potential applications in multiple therapeutic areas. The pyridazin-3-amine core, combined with the pyridin-2-ylmethyl and chloro substituents, provides a unique chemical framework that can be further optimized for specific biological targets. As research in this area continues to evolve, the pyridazin-3-amine scaffold is likely to play an increasingly important role in the development of novel therapeutics for a wide range of diseases.
In conclusion, 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine (CAS number 944780-22-7) is a promising compound with significant potential in drug discovery. Its unique pyridazin-3-amine core, combined with the pyridin-2-ylmethyl and chloro substituents, enables the molecule to interact with a variety of biological targets, making it a valuable candidate for the development of new therapeutics. As research in this area continues to expand, the pyridazin-3-amine scaffold is likely to remain a focal point in the quest for innovative treatments for complex diseases.
944780-22-7 (6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine) 관련 제품
- 1042499-95-5(6-chloro-N-[(pyridin-4-yl)methyl]pyridazin-3-amine)
- 211555-75-8(6-chloro-N-[(pyridin-3-yl)methyl]pyridazin-3-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)